Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol structure
959162-99-3 structure
Product Name:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
CAS 번호:959162-99-3
MF:C8H11ClN2O
메가와트:186.638740777969
CID:2115349
PubChem ID:58009138
Update Time:2025-06-11

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol 화학적 및 물리적 성질

이름 및 식별자

    • 6-chloro-4-(ethylamino)-3-Pyridinemethanol
    • (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
    • 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
    • MPXJZSOEDMDXJO-UHFFFAOYSA-N
    • 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
    • (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
    • 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
    • [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
    • 959162-99-3
    • DA-36294
    • CS-0168595
    • BS-52864
    • F71710
    • SCHEMBL4281181
    • (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
    • MDL: MFCD20685998
    • 인치: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
    • InChIKey: MPXJZSOEDMDXJO-UHFFFAOYSA-N
    • 미소: ClC1=CC(=C(C=N1)CO)NCC

계산된 속성

  • 정밀분자량: 186.0559907g/mol
  • 동위원소 질량: 186.0559907g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 134
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 45.2
  • 소수점 매개변수 계산 참조값(XlogP): 1.8

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1229558-1g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 95%
1g
$600 2024-06-03
Ambeed
A1501937-100mg
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
100mg
$6.0 2023-08-31
Ambeed
A1501937-250mg
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
250mg
$10.0 2023-08-31
Ambeed
A1501937-1g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
1g
$18.0 2025-02-25
Ambeed
A1501937-5g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
5g
$89.0 2025-02-25
Aaron
AR01DFRU-100mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
100mg
$5.00 2025-02-12
Aaron
AR01DFRU-250mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
250mg
$6.00 2025-02-12
Aaron
AR01DFRU-1g
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
1g
$10.00 2025-02-12
1PlusChem
1P01DFJI-100mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 97%
100mg
$25.00 2024-04-19
1PlusChem
1P01DFJI-250mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 97%
250mg
$26.00 2024-04-19

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
Process for preparation of Fgfr4 inhibitor and application
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
1.2 Reagents: Sodium sulfate decahydrate ;  1 h, rt
참조
Process for preparation of FGFR inhibitor and application thereof
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  < 30 °C; 30 - 40 min, 25 - 30 °C
참조
Process preparation of Ripretinib and solid state forms
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ;  rt
참조
Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

합성 방법 7

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Sodium hydroxide ,  Water
참조
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma
Zhang, Xiaomeng; Wang, Yazhou; Ji, Jianfeng; Si, Dongjuan; Bao, Xueting; et al, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol ,  Ethyl acetate
참조
Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 30 min, 0 °C
참조
Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 5 °C; 1 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, cooled
참조
Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  12 h, 55 °C
1.2 Solvents: Water ;  rt
참조
Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor
, United States, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.